Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate
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Overview
Description
Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with bromine, methoxy, and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate typically involves the esterification of 4-bromo-5-methoxycyclohexane-1,2-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to achieve high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of 4-amino-5-methoxycyclohexane-1,2-dicarboxylate.
Reduction: Formation of 4-bromo-5-methoxycyclohexane-1,2-diol.
Oxidation: Formation of 4-bromo-5-formylcyclohexane-1,2-dicarboxylate.
Scientific Research Applications
Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents.
Materials Science: It serves as a precursor for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate: Contains similar functional groups but with different substituents.
This compound: Another ester derivative with variations in the ester groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and ester groups makes it a versatile compound for various applications .
Properties
CAS No. |
63028-37-5 |
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Molecular Formula |
C13H21BrO5 |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
diethyl 4-bromo-5-methoxycyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21BrO5/c1-4-18-12(15)8-6-10(14)11(17-3)7-9(8)13(16)19-5-2/h8-11H,4-7H2,1-3H3 |
InChI Key |
RCRWNJGDVSWTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(CC1C(=O)OCC)Br)OC |
Origin of Product |
United States |
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